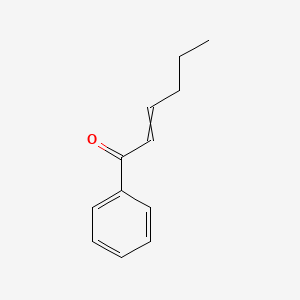

1-Phenyl-2-hexen-1-one

Description

Structure

2D Structure

Properties

CAS No. |

42925-43-9 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-phenylhex-2-en-1-one |

InChI |

InChI=1S/C12H14O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4-10H,2-3H2,1H3 |

InChI Key |

OKSZEVRIKYIDHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Phenyl 2 Hexen 1 One and Analogous Structures

Catalytic Synthesis Approaches

Catalytic methods are at the forefront of enone synthesis, offering elegant and efficient routes to these valuable compounds. By employing small amounts of a catalyst, these reactions can proceed with high atom economy and selectivity, often under mild conditions.

Asymmetric Catalysis in Enone Formation

The development of asymmetric catalysis has revolutionized the synthesis of chiral molecules, and enones are no exception. Chiral catalysts can control the stereochemical outcome of a reaction, leading to the formation of a single enantiomer of a chiral product. This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

One notable approach involves the use of cinchona alkaloid-derived primary amines to catalyze the asymmetric epoxidation of α,β-unsaturated carbonyl compounds. thieme-connect.com These reactions can tolerate a wide range of aliphatic cyclic and acyclic α,β-unsaturated ketones, as well as α-branched α,β-unsaturated aldehydes, affording products with excellent enantioselectivities. thieme-connect.com Detailed mechanistic studies have led to the proposal of a generalizable stereochemical model, which can be used to predict the stereochemical outcome of the reaction. thieme-connect.com

Another powerful strategy is the asymmetric isomerization of β,γ-unsaturated ketones to their α,β-unsaturated counterparts. nih.gov This transformation has been achieved using a novel chiral diamine catalyst, which operates through a cooperative iminium-base catalysis mechanism. nih.gov This method provides a concise, three-step route from readily available anisoles to optically active cyclohex-2-enones. nih.gov The synthetic utility of this methodology has been demonstrated in the enantioselective total synthesis of natural products. nih.gov

The table below summarizes key findings in the asymmetric catalysis of enone formation.

| Catalyst Type | Reaction Type | Substrate Scope | Key Advantages |

| Cinchona Alkaloid-Derived Primary Amines | Asymmetric Epoxidation | Aliphatic cyclic and acyclic α,β-unsaturated ketones, α-branched α,β-unsaturated aldehydes | Excellent enantioselectivities, broad substrate scope |

| Chiral Diamine | Asymmetric Isomerization | β,γ-Unsaturated cyclohex-3-en-1-ones | High enantioselectivity, concise route from simple starting materials |

| Chiral Sc-complex | Asymmetric aza-Michael reaction | Acyclic enones | Highly effective Lewis acid catalysis |

| Chiral Li-Y heterobimetallic complex | Asymmetric aza-Michael reaction | Wide range of α,β-unsaturated ketones | Broad scope, high enantioselectivity |

| Salen-Al complex | Conjugate addition of hydrazoic acid | α,β-Unsaturated ketones with various alkyl substituents | Good to excellent enantioselectivity |

Metal-Catalyzed Cross-Coupling Reactions in Enone Systems

Metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.gr These reactions have been widely applied to the synthesis of enones and their derivatives. researchgate.net

Palladium-catalyzed cross-coupling reactions are among the most common methods for enone synthesis. For instance, the Suzuki-Miyaura cross-coupling of organoboron compounds with enol triflates or halides provides a versatile route to a wide range of α,β-unsaturated ketones. eie.gr Similarly, the Heck reaction, which involves the coupling of an alkene with an aryl or vinyl halide, can be used to prepare enones with excellent control over the double bond geometry.

Ruthenium catalysts have also proven effective in the cross-coupling of enones with aldehydes. researchgate.net For example, RuHCl(CO)(PPh3)3 catalyzes the coupling of alkenyl ketones with aldehydes to produce 1,3-diketones. researchgate.net This reaction has been successfully applied to the synthesis of biologically active molecules. researchgate.net

Iron-catalyzed reactions have emerged as a more sustainable alternative to palladium- and ruthenium-based systems. For example, an iron-catalyzed bromoazidation of α,β-unsaturated ketones has been developed, which allows for the construction of organic azides with two vicinal stereocenters in high yields and with excellent diastereo- and enantioselectivities. acs.org

The following table highlights different metal catalysts and their applications in enone synthesis.

| Metal Catalyst | Reaction Type | Reactants | Product |

| Palladium | Suzuki-Miyaura Coupling | Organoboron compounds, enol triflates/halides | α,β-Unsaturated ketones |

| Palladium | Heck Reaction | Alkenes, aryl/vinyl halides | Enones |

| Ruthenium | Cross-Coupling | Alkenyl ketones, aldehydes | 1,3-Diketones |

| Iron | Bromoazidation | α,β-Unsaturated ketones | α-Bromo-β-azido ketones |

| Nickel | Aldehyde-free Hydroacylation | Terminal alkynes, S-2-pyridyl thioesters | E-enones |

Phase-Transfer Catalysis for Enone Derivatization

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different phases, typically an aqueous phase and an organic phase. crdeepjournal.org This is achieved by using a phase-transfer catalyst, which is a substance that can transport a reactant from one phase to another. crdeepjournal.org PTC offers several advantages, including milder reaction conditions, increased reaction rates, and higher yields. crdeepjournal.orgbiomedres.us

In the context of enone chemistry, PTC has been successfully employed for various derivatization reactions. For example, the Michael addition of nucleophiles to α,β-unsaturated ketones can be efficiently carried out under PTC conditions. crdeepjournal.org Chiral phase-transfer catalysts have been developed to achieve asymmetric Michael additions, leading to the formation of enantioenriched products. crdeepjournal.orgacs.orgacs.org

Furthermore, PTC has been utilized for the reduction of enones. tandfonline.com For instance, sodium dithionite (B78146) in the presence of a phase-transfer catalyst can selectively reduce the double bond of an enone to afford the corresponding saturated ketone in high yield. tandfonline.com

The table below provides examples of phase-transfer catalyzed reactions for enone derivatization.

| Reaction Type | Catalyst | Reactants | Product |

| Michael Addition | Chiral Crown Ethers | Carbon nucleophiles, conjugated enones | Optically active adducts |

| aza-Michael Addition | Cinchona Alkaloid-Derived Urea Ammonium Salt | tert-Butyl β-naphthylmethoxycarbamate, cyclic enones | Chiral cyclic-β-aminoketones |

| Reduction | Benzyltriethylammonium chloride | Steroidal enones, sodium dithionite | Saturated steroidal ketones |

Non-Catalytic Synthetic Routes to Enone Frameworks

While catalytic methods are often preferred, non-catalytic routes to enones remain valuable, particularly for specific substrates or when catalyst-free conditions are desired. These methods often rely on classical organic reactions and stoichiometric reagents.

A common non-catalytic approach is the aldol (B89426) condensation, where an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. By carefully choosing the base and reaction conditions, the formation of the desired enone can be favored.

Another strategy involves the reaction of an aldehyde with a ketone in the presence of an amine, such as pyrrolidine, followed by the addition of an acid like trifluoroacetic acid. google.com This method has been used for the synthesis of α,β-unsaturated ketones that are useful precursors for substituted 1,4-dihydropyridines. google.com

Furthermore, the direct synthesis of enone-hydrazones has been achieved through the reaction of enaminones with hydrazones under solvent-free, additive-free, and metal-catalyst-free conditions. rsc.org This method provides high yields and tolerates a wide range of functional groups. rsc.org

Microwave-Assisted Synthetic Protocols for Enone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgnih.govmdpi.com The use of microwave irradiation has been successfully applied to the synthesis of various enone derivatives. researchgate.netacs.orgresearchgate.net

For example, the condensation of aromatic acyl compounds with N,N-dimethylformamide diethyl acetal (B89532) under microwave heating provides 1-aryl-3-dimethylaminoprop-2-enones in nearly quantitative yields. researchgate.net These compounds can then be readily converted to the corresponding 3-arylpyrazoles. researchgate.net

Microwave irradiation has also been employed in tandem reactions to construct complex cyclic enone systems. nih.govacs.org A notable example is the microwave-assisted tandem oxyanionic 5-exo dig cyclization-Claisen rearrangement of 1-alkenyl-4-pentyn-1-ol systems to afford substituted cyclohept-4-enone derivatives. nih.govacs.org This method is highly stereoselective, with the substituents in the final product showing a strong preference for a trans orientation. nih.govacs.org

The following table showcases the advantages of microwave-assisted synthesis for enone derivatives.

| Reaction Type | Reactants | Product | Key Advantages of Microwave Synthesis |

| Condensation | Aromatic acyl compounds, N,N-dimethylformamide diethyl acetal | 1-Aryl-3-dimethylaminoprop-2-enones | Almost quantitative yields, rapid reaction |

| Tandem Cyclization-Rearrangement | 1-Alkenyl-4-pentyn-1-ol systems | Substituted cyclohept-4-enone derivatives | Highly stereoselective, efficient construction of seven-membered rings |

| Intramolecular Cyclocondensation | 2-Amino acid-derived enamines | 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | Significant improvement in yields compared to conventional heating |

Stereoselective Synthesis Strategies for Chiral Enone Precursors

The synthesis of chiral enones is of great importance as they serve as versatile building blocks for the construction of more complex chiral molecules. nih.govfigshare.comfigshare.comresearchgate.net Stereoselective synthesis strategies aim to control the formation of a specific stereoisomer.

One powerful approach is the desymmetrization of prochiral substrates using enzymes. For instance, ene-reductases have been used for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones. figshare.com This method generates valuable quaternary stereocenters with high enantioselectivities. figshare.com

Chemoenzymatic methods, which combine chemical and enzymatic steps, have also been employed for the synthesis of chiral enones from aromatic compounds. researchgate.net This strategy allows for the production of highly functionalized chiral synthons that can be used in the total synthesis of natural products. researchgate.net

Furthermore, the synthesis of chiral hexynones, which are valuable precursors to chiral pyrroline (B1223166) units found in natural products, has been achieved with high stereochemical control. rsc.org These methods often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Phenyl 2 Hexen 1 One

Nucleophilic Addition Reactions

The presence of both a carbonyl group and a carbon-carbon double bond in conjugation provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the enone system (1,4-conjugate addition or Michael addition). The regioselectivity of these additions is influenced by the nature of the nucleophile and the reaction conditions.

Conjugate Addition Chemistry (Michael-Type Additions)

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). nih.gov In the case of 1-phenyl-2-hexen-1-one, the β-carbon is rendered electrophilic due to the electron-withdrawing effect of the conjugated carbonyl group. This allows a variety of nucleophiles, including enolates, amines, and thiols, to add to the β-position. youtube.commasterorganicchemistry.com

The reaction typically proceeds under basic or nucleophilic catalysis, which generates the active nucleophile. nih.gov For instance, the addition of a thiol to an α,β-unsaturated ketone is a highly efficient method for constructing thioethers. acsgcipr.org This thia-Michael reaction can often be performed under mild, catalyst-free conditions in aqueous media.

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically by the solvent or a proton source added during workup, yields the 1,4-adduct. nih.gov

Table 1: Examples of Michael Donors for Conjugate Addition

| Michael Donor | Product Type |

| Diethyl malonate | 1,5-Dicarbonyl compound |

| Thiophenol | β-Thioether |

| Piperidine | β-Amino ketone |

Grignard Reactivity with Carbonyl Systems

Grignard reagents, being strong nucleophiles and bases, generally favor 1,2-addition to the carbonyl carbon of α,β-unsaturated ketones like this compound. vaia.comrsc.org This preferential attack on the carbonyl group is a result of the hard nature of the Grignard reagent, which reacts faster at the harder electrophilic site (the carbonyl carbon). nih.gov

The reaction of a Grignard reagent, such as methylmagnesium bromide, with this compound would primarily yield a tertiary alcohol, 1-phenyl-2-hepten-1-ol, after acidic workup. The mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate. This intermediate is then protonated in a subsequent step to give the final alcohol product. chegg.com

It is important to note that while 1,2-addition is the major pathway, a minor amount of the 1,4-addition product can sometimes be observed, depending on factors like steric hindrance and the specific Grignard reagent used.

Table 2: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Ketones

| Nucleophile | Predominant Product |

| Grignard Reagents (e.g., RMgX) | 1,2-Addition (Alcohol) |

| Organocuprates (e.g., R₂CuLi) | 1,4-Addition (Ketone) |

| Thiols (e.g., RSH) | 1,4-Addition (Thioether) |

Cyanation Reactions of Conjugated Enones

The introduction of a cyano group into the β-position of this compound can be achieved through conjugate addition using various cyanating agents. A common and effective reagent for this transformation is trimethylsilyl (B98337) cyanide (TMSCN), often in the presence of a Lewis acid or a base catalyst. masterorganicchemistry.com The reaction with TMSCN proceeds via a 1,4-addition mechanism to afford a silyl (B83357) enol ether intermediate, which upon hydrolysis, yields the corresponding β-cyano ketone.

Another approach involves the use of diethylaluminum cyanide (Et₂AlCN), which is also known to effect the conjugate cyanation of α,β-unsaturated ketones. These reactions are synthetically valuable as the resulting γ-ketonitriles are versatile intermediates that can be further transformed into other functional groups.

Cycloaddition Reactions

The carbon-carbon double bond in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as the dienophile.

Diels-Alder Reactions of α,β-Unsaturated Ketones

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org The electron-withdrawing nature of the carbonyl group in this compound activates the double bond, making it a good dienophile for reactions with electron-rich dienes. stackexchange.com For instance, the reaction of this compound with a reactive diene like cyclopentadiene (B3395910) would be expected to proceed readily. nih.govmasterorganicchemistry.com

The reaction is a concerted [4+2] cycloaddition, meaning that the new sigma bonds are formed in a single step through a cyclic transition state. youtube.com The stereochemistry of the Diels-Alder reaction is highly predictable, with the reaction proceeding via a syn addition to the dienophile. Furthermore, the reaction typically favors the formation of the endo product due to secondary orbital interactions in the transition state. libretexts.org

Table 3: Common Dienes for Diels-Alder Reactions with Enones

| Diene |

| 1,3-Butadiene |

| Cyclopentadiene |

| Isoprene |

| Danishefsky's diene |

Oxidation and Reduction Chemistry

The chemical structure of this compound offers multiple sites for oxidation and reduction reactions. The carbonyl group, the carbon-carbon double bond, and the allylic positions are all susceptible to transformation under appropriate conditions.

The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. Selective reduction of the carbonyl group to a secondary alcohol, yielding 1-phenyl-2-hexen-1-ol, can be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol. masterorganicchemistry.comlibretexts.orgrsc.orgyoutube.comchemguide.co.uk Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would also reduce the carbonyl group but may also affect the carbon-carbon double bond. Catalytic hydrogenation can lead to the reduction of both the double bond and the carbonyl group, or selectively the double bond, depending on the catalyst and conditions.

Oxidation of this compound can target the carbon-carbon double bond. Epoxidation of the double bond can be accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. stackexchange.comlibretexts.org This reaction proceeds via the electrophilic addition of an oxygen atom to the double bond. The resulting epoxide is a valuable synthetic intermediate that can undergo various ring-opening reactions.

Chemoselective Oxidation Pathways

The chemoselective oxidation of α,β-unsaturated ketones like this compound presents a significant challenge in organic synthesis. Achieving selective oxidation of either the carbon-carbon double bond or the carbonyl group requires carefully chosen reagents and reaction conditions. While specific studies on the chemoselective oxidation of this compound are not extensively detailed in the provided results, general principles for enones can be applied.

One common method for the oxidation of the olefinic bond in enones is epoxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are often employed. The reactivity of the double bond is influenced by the electron-withdrawing effect of the carbonyl group, making it less nucleophilic than an isolated alkene. However, under appropriate conditions, epoxidation can proceed effectively.

Alternatively, dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled temperature and pH. The choice of oxidant and reaction conditions is crucial to prevent cleavage of the carbon-carbon bond or oxidation of the carbonyl group.

Oxidative cleavage of the double bond can be accomplished using stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or by using hot, concentrated potassium permanganate. This would lead to the formation of a carboxylic acid and a ketone.

The selective oxidation of the carbonyl group in the presence of the alkene is less common but can be achieved through specific pathways, such as the Baeyer-Villiger oxidation, although this is more typical for saturated ketones.

Deoxygenation Reactions Involving Related Precursors

Deoxygenation of α,β-unsaturated ketones, such as this compound, to the corresponding alkene is a valuable transformation. One established method involves the reduction of the corresponding tosylhydrazone with catecholborane. acs.org This reaction proceeds via the formation of a tosylhydrazone from the enone, which is then reduced.

A general protocol for the deoxygenation of α,β-unsaturated aldehydes and ketones has been demonstrated, showcasing the conversion of the carbonyl group into a methylene (B1212753) group while preserving the carbon-carbon double bond. acs.org

Furthermore, a metal-free approach for the chemoselective reduction of α,β-unsaturated carbonyl compounds has been developed, utilizing water as a hydrogen donor. rsc.org This method offers a green and practical alternative for such transformations, tolerating a variety of functional groups. rsc.org

Recent advancements have also shown that a combination of a heterogeneous Pd/TiO₂ catalyst with homogeneous FeCl₃ can facilitate the chemoselective deoxygenation of aromatic ketones and aldehydes using polymethylhydrosiloxane (B1170920) (PMHS) as a sustainable hydrogen source. organic-chemistry.org Additionally, a system co-catalyzed by LuCl₃ and B(C₆F₅)₃ enables the reductive deoxygenation of ketones and aldehydes, including the chemoselective deoxygenation of α,β-unsaturated ketones, under mild conditions. organic-chemistry.org

| Catalyst System | Reducing Agent/Hydrogen Source | Key Features |

| Catecholborane | Catecholborane | Reduction of tosylhydrazone intermediate acs.org |

| Metal-free | Water | Green and practical methodology rsc.org |

| Pd/TiO₂ + FeCl₃ | Polymethylhydrosiloxane (PMHS) | Rapid and practical protocol organic-chemistry.org |

| LuCl₃ + B(C₆F₅)₃ | Not specified | Mild conditions, tolerates various functional groups organic-chemistry.org |

Electrocatalytic Hydrogenation Studies

Electrocatalytic hydrogenation offers an alternative to traditional catalytic hydrogenation using molecular hydrogen. While specific electrocatalytic hydrogenation studies on this compound were not found, research on related structures provides insight. For instance, the hydrogenation of 1-phenyl-1-propyne (B1211112) on a Pd₁Ag₃/Al₂O₃ single-atom alloy catalyst has been studied, demonstrating high selectivity towards the corresponding alkene. nih.govmdpi.com The reaction kinetics were well-described by a Langmuir-Hinshelwood model, suggesting competitive adsorption of hydrogen and the unsaturated substrate on the catalyst surface. nih.govmdpi.com

In the context of multicomponent nickel skeleton catalysts, the hydrogenation of 1-hexene (B165129) and phenylacetylene (B144264) has been investigated. matec-conferences.org The activity of these catalysts was found to be significantly influenced by the nature of additives like Cu, Pb, and Ta. matec-conferences.org The presence of water in the reaction medium was observed to have a notable effect on the reaction rate, highlighting the importance of the solvent system in such hydrogenations. matec-conferences.org

These studies underscore the importance of catalyst composition and reaction conditions in determining the efficiency and selectivity of hydrogenation processes for unsaturated phenyl-containing compounds.

1,4-Hydrosilylation Mechanisms

The 1,4-hydrosilylation of α,β-unsaturated ketones like this compound is a conjugate addition reaction that results in the formation of a silyl enol ether. This transformation is often catalyzed by transition metal complexes.

Palladium-on-charcoal (Pd/C) has been shown to be an effective catalyst for the chemo-, regio-, and stereoselective 1,4-hydrosilylation of enones with triethylsilane. acs.org The mechanism, studied through a combination of experiments and density functional theory (DFT), initiates with the dissociative adsorption of the silane (B1218182) onto the palladium catalyst. The enone then adsorbs onto the silyl-covered palladium surface, where it undergoes irreversible O-silylation followed by a hydride addition to the C4 position. acs.org The stereoselectivity of the resulting enol silane product is in close agreement with the computed s-trans:s-cis conformer population ratios of the starting enone. acs.org

Rhenium complexes also catalyze the hydrosilylation of carbonyl compounds. mdpi.comnih.gov One proposed mechanism involves the addition of the Si-H bond across a rhenium-oxo bond to form a siloxyrhenium hydride intermediate. This intermediate then reacts with the carbonyl substrate to generate a siloxyrhenium alkoxide, which subsequently yields the silyl ether product. nih.gov An alternative ionic outer-sphere mechanism has also been proposed for cationic rhenium complexes, where the silane is activated by coordination to the rhenium center, followed by nucleophilic attack of the carbonyl oxygen on the silicon atom. mdpi.com

Cobalt complexes have also been employed in the asymmetric 1,4-hydroboration of enones, a related transformation. organic-chemistry.org The proposed catalytic cycle involves the formation of a cobalt-hydride species, coordination of the enone, and a six-membered transition state leading to the hydroborated product. organic-chemistry.org

| Catalyst | Silane/Borane | Mechanistic Highlights |

| Pd/C | Triethylsilane | Dissociative adsorption of silane, O-silylation, then hydride addition. acs.org |

| Rhenium Oxo Complex | Hydrosilane | Addition of Si-H across Re=O bond to form a siloxyrhenium hydride. nih.gov |

| Cationic Rhenium Complex | Hydrosilane | Ionic outer-sphere mechanism with silane activation. mdpi.com |

| Cobalt Complex (Hydroboration) | HBpin | Formation of a cobalt-hydride, enone coordination, six-membered transition state. organic-chemistry.org |

Rearrangement Reactions

Photochemical Rearrangements in Enone Systems

The photochemistry of α,β-unsaturated ketones is a rich and complex field, often leading to various molecular rearrangements. sci-hub.semagadhmahilacollege.org Upon irradiation with UV light, enones can undergo a variety of transformations depending on their structure and the reaction conditions. scripps.edu

For cyclic enones, such as cyclohexenones, common photoreactions include rearrangement to bicyclo[3.1.0]hexan-2-ones (lumiketones) and ring contraction to cyclopentenones. sci-hub.se The initial step is typically excitation to a singlet state, followed by intersystem crossing (ISC) to a lower energy triplet state. scripps.edu This triplet state is often described as having π,π* character and can be considered a diradical. baranlab.org

The specific rearrangement pathway is influenced by the substitution pattern on the enone. For example, 4,4-dialkylcyclohexenones are known to rearrange to lumiketones. sci-hub.se The mechanism involves bonding between the β-carbon of the enone and the γ-carbon of a substituent, or between the two β-carbons, leading to different isomeric products. baranlab.org

Acyclic enones also undergo photochemical reactions, with cis-trans isomerization being a common and rapid process that typically involves a triplet π-π* transition. magadhmahilacollege.org Intramolecular hydrogen abstraction from a γ-carbon can also occur, leading to cyclization products. magadhmahilacollege.org

The excited state of the enone can also participate in cycloaddition reactions with alkenes, leading to the formation of cyclobutane (B1203170) rings. magadhmahilacollege.orgscripps.edu The stereochemistry of these cycloadditions is often predictable, with cyclohexenones frequently yielding trans-fused products. scripps.edu

Radical Reaction Pathways in Aqueous and Heterogeneous Media

Radical reactions of enones in aqueous and heterogeneous media are of growing interest due to their potential for environmentally benign synthesis. mdpi.comapdsing.com Water can act as a solvent, a reagent, or a medium to facilitate reactions at the interface of immiscible phases. mdpi.com

Photocatalytic methods using metal polypyridyl complexes can generate radical intermediates from enones. nih.gov In the presence of a Brønsted acid, these systems can promote reductive cyclization reactions of aryl and aliphatic enones via a neutral radical intermediate. This contrasts with the use of a Lewis acid, which favors the formation of a radical anion leading to [2+2] cycloaddition products. nih.gov

The generation of α-substituted enones can be achieved through a radical approach involving β-hydroxy xanthates. chemrxiv.org These precursors can be used in radical additions to alkenes, ultimately leading to the formal α-substitution of the enone. This method circumvents the challenge of generating high-energy alkenyl radicals directly. chemrxiv.org

Iron-mediated decarboxylative cross-coupling reactions between α-oxocarboxylic acids and acrylic acids in aqueous solution provide an efficient route to α,β-unsaturated carbonyl compounds, with mechanistic studies suggesting the involvement of a free radical pathway. organic-chemistry.org

Radical reactions "on water" involve water-insoluble organic compounds reacting in an aqueous suspension. mdpi.com For example, the radical addition of alkyl iodides to hydrazones has been shown to be faster "on water" than in organic solvents. mdpi.com These methodologies highlight the unique reactivity that can be achieved in aqueous environments.

Specific Functionalization Studies of Enone Moieties

The enone structural motif, characterized by a conjugated system of an alkene and a ketone, is a versatile functional group in organic chemistry, susceptible to a variety of transformations. The reactivity of this moiety is dictated by the presence of two electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The specific reaction pathway is often influenced by the nature of the nucleophile, with "hard" nucleophiles like organolithium reagents tending to favor 1,2-addition, while "soft" nucleophiles such as cuprates, thiols, and amines generally favor 1,4-addition. masterorganicchemistry.comlibretexts.org

General reaction mechanisms applicable to α,β-unsaturated ketones provide a theoretical framework for predicting the reactivity of this compound. For instance, conjugate addition reactions would involve the attack of a nucleophile on the β-carbon of the hexenyl chain, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.orgmasterorganicchemistry.com Epoxidation would typically occur at the carbon-carbon double bond, forming an oxirane ring, a reaction often achieved using peroxy acids.

However, without specific experimental data from research focused on this compound, a detailed discussion of its reactivity, including reaction conditions, yields, and stereoselectivity, remains speculative. The table below is intended to showcase typical functionalization reactions of enones, but it is important to note that these are generalized examples and not documented reactions of this compound.

| Reaction Type | Reagents/Catalyst | Potential Product Structure | Notes |

| Michael Addition | R₂CuLi (Gilman reagent) | 3-Alkyl-1-phenyl-1-hexanone | Gilman reagents are known to be effective for 1,4-addition to enones. wikipedia.org |

| Epoxidation | m-CPBA (meta-Chloroperoxybenzoic acid) | 1-Phenyl-2,3-epoxy-1-hexanone | Peroxy acids are common reagents for the epoxidation of alkenes. |

| Catalytic Hydrogenation | H₂, Pd/C | 1-Phenyl-1-hexanone | This reaction would reduce the carbon-carbon double bond. |

| Carbonyl Reduction | NaBH₄ | 1-Phenyl-2-hexen-1-ol | Sodium borohydride typically favors the 1,2-reduction of the carbonyl group in enones. |

This table is illustrative of general enone reactivity and does not represent experimentally verified reactions for this compound based on the conducted literature search.

Further experimental investigation is required to fully elucidate the specific chemical reactivity and mechanistic pathways of this compound and to populate a data table with concrete research findings.

Advanced Spectroscopic and Structural Characterization of 1 Phenyl 2 Hexen 1 One Systems

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact protonated molecules, [M+H]⁺, or other adducts with minimal fragmentation. ru.nl This makes it ideal for accurately determining the molecular weight of the parent compound.

When coupled with a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass analyzer, the benefits are magnified. FT-ICR MS is renowned for its ultra-high resolution and exceptional mass accuracy (often below 1 ppm). ru.nlresearchgate.net This capability allows for the unambiguous determination of a compound's elemental formula from its exact mass. For 1-phenyl-2-hexen-1-one (C₁₂H₁₄O), the expected exact mass of the protonated molecule [M+H]⁺ is 175.1117, which FT-ICR MS can measure with high precision. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments performed within an FT-ICR instrument can be used to fragment the isolated parent ion, providing detailed structural information based on the fragmentation pathways, a method successfully applied to related chalcone (B49325) structures. ru.nlresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. scielo.org.za It is highly effective for compositional analysis, such as determining the purity of a synthesized batch of this compound or identifying it in a complex matrix like a reaction mixture or a biological sample. researchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with a capillary column. As each compound elutes, it enters the mass spectrometer, where it is usually ionized by Electron Ionization (EI). EI is a higher-energy technique that causes reproducible fragmentation of the molecule. The resulting mass spectrum displays a unique fragmentation pattern that acts as a chemical "fingerprint." This pattern can be compared against extensive spectral libraries, such as the NIST Mass Spectral Library, to confirm the identity of the compound. nist.govnist.gov

Table 2: Predicted Key EI-MS Fragmentation Ions for this compound

| m/z | Predicted Ion Structure | Fragment Lost |

|---|---|---|

| 174 | [C₁₂H₁₄O]⁺˙ (Molecular Ion) | - |

| 131 | [C₉H₇O]⁺ | •C₃H₇ (Propyl radical) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) | •C₅H₉ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | •C₆H₉O |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Analogs

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of chalcone analogs. It is widely used for the quantification of these compounds in complex matrices, such as rat plasma, and for the identification of metabolites. mdpi.comjournalejmp.com The method's development involves optimizing both the chromatographic separation and the mass spectrometric detection.

For instance, a selective LC-MS/MS method was developed to quantify isobavachalcone (B1672217) (IBC), a chalcone analog, in rat plasma. mdpi.comjournalejmp.com The separation was achieved on a C18 column using an isocratic mobile phase of acetonitrile (B52724) and water. mdpi.com In another study on 4'-hydroxychalcone (B163465) derivatives, analysis of intestinal perfusate samples was performed using a validated HPLC-UV method, with metabolite identification carried out by HPLC-MS. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Sample preparation is a critical step and often involves techniques like liquid-liquid extraction for blood samples, simple dilution for urine, or solid-phase extraction (SPE) for more complex matrices or for purification prior to analysis. mdpi.comjournalejmp.comnih.gov

The mobile phase typically consists of acetonitrile and water with additives like formic acid to ensure compatibility with mass spectrometry. sielc.com The mass spectrometer often operates in multiple reaction monitoring (MRM) mode, which provides high sensitivity and selectivity for quantification. nih.gov This technique has been successfully applied to study the intestinal elimination and metabolism of chalcones, identifying Phase 2 metabolites such as glucuronide, sulfate, and glutathione (B108866) conjugates. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.commdpi.com

Table 1: Example Parameters for LC-MS/MS Analysis of Chalcone Analogs

| Parameter | Details | Source(s) |

|---|---|---|

| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | mdpi.com, journalejmp.com |

| Application | Quantification of isobavachalcone (IBC) in rat plasma | mdpi.com, journalejmp.com |

| Column | Kinetex C18 (2.6 μm, 100 mm × 2.1 mm i.d.) | mdpi.com |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) | mdpi.com |

| Flow Rate | 0.2 mL/min | mdpi.com |

| Detection | ESI-triple quadrupole-linear ion trap (QTRAP)-MS | mdpi.com |

Ion Mobility Mass Spectrometry Analysis

Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IM-MS), offers an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. nih.govnih.govscirp.org This technique is a promising tool for separating and identifying very similar molecules, including isomers, that may not be distinguishable by mass spectrometry alone. nih.govnih.gov

Studies have evaluated the utility of Ultra-Performance Liquid Chromatography-Quadrupole-Ion Mobility Spectrometry-Time of Flight Mass Spectrometry (UPLC-Q-IMS-TOFMS) for analyzing chalcones and related phenylpropanoids. nih.govnih.gov While this approach can effectively separate many similar compounds, its effectiveness for larger chalcones has been noted as having limitations in some investigations. nih.govnih.gov For example, experiments attempting to differentiate the isomers naringenin (B18129) and naringenin chalcone found that IMS could hardly distinguish between them. uniroma1.it

However, IMS has shown success in other specific applications. In one study, traveling-wave ion mobility mass spectrometry (TWIMS) successfully demonstrated that O- and N-protomers of p-(dimethylamino)chalcone can coexist in the gas phase and be separated. stevens.edu The relative populations of these protomers were found to be highly dependent on the ion source conditions. stevens.edu This highlights the capability of IMS to add a further level of characterization in complex analyses, increasing the power of large-scale screening without requiring multiple analyses with different column chemistries. nih.govnih.gov

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy are fundamental techniques for the characterization of this compound and its chalcone relatives, providing key information about their functional groups and conjugated electronic systems.

Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic vibrational modes. For chalcones, the most prominent absorption is the carbonyl (C=O) stretching vibration, which typically appears in the range of 1650 to 1685 cm⁻¹. mdpi.comresearchgate.net The C=C double bond stretch of the enone system is found around 1580 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed between 3050 and 3010 cm⁻¹, while C-H out-of-plane bending occurs at 900–690 cm⁻¹, which can help determine the substitution pattern on the aromatic rings. biomaterial.com.br The gas-phase IR spectrum for the related saturated compound, 1-phenyl-2-hexanone, is available in the NIST/EPA Gas-Phase Infrared Database. nist.gov

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of chalcones are characterized by two main absorption bands, which arise from electronic transitions within the conjugated system. mdpi.combiointerfaceresearch.com Band I is a high-intensity band typically observed in the 340–390 nm range, attributed to the π→π* transition of the cinnamoyl system. mdpi.combiointerfaceresearch.com Band II appears at a shorter wavelength, generally between 220–270 nm, and corresponds to the π→π* transition of the benzoyl system. mdpi.combiointerfaceresearch.com The exact position and intensity of these bands can be influenced by the substituents on the aromatic rings. biointerfaceresearch.com For example, some substituted chalcones show maximum absorption values for n-π* transitions around 347-389 nm and for π-π* transitions around 260-297 nm. biointerfaceresearch.com

Table 2: Characteristic Spectroscopic Data for Chalcone Systems

| Spectroscopy | Functional Group/Transition | Typical Wavenumber (cm⁻¹)/Wavelength (nm) | Source(s) |

|---|---|---|---|

| IR | Carbonyl (C=O) Stretch | 1594 - 1671 | mdpi.com |

| IR | Alkene (C=C) Stretch | ~1580 | researchgate.net |

| IR | Aromatic C-H Stretch | 3010 - 3050 | biomaterial.com.br |

| UV-Vis | Band I (π→π*) | 340 - 390 | biointerfaceresearch.com, mdpi.com |

| UV-Vis | Band II (π→π*) | 220 - 270 | biointerfaceresearch.com, mdpi.com |

X-ray Crystallography for Molecular and Supramolecular Structure Determination

Chalcone derivatives commonly crystallize in centrosymmetric space groups such as monoclinic P2₁/c or triclinic P-1. tandfonline.comelsevierpure.com The molecular structure typically adopts a trans (E) configuration about the C=C double bond. nih.govnih.gov The conformation around the C-C single bond of the enone bridge can be either s-cis or s-trans. nih.goviucr.org

X-ray analysis also reveals the details of the crystal packing and intermolecular interactions that form the supramolecular architecture. tandfonline.comnih.gov These interactions often include weak intermolecular C-H···O hydrogen bonds, where the carbonyl oxygen acts as an acceptor, and C-H···π interactions. tandfonline.comnih.gov These forces link molecules into one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. tandfonline.comnih.gov In some cases, π–π stacking interactions between the aromatic rings also contribute to the stability of the crystal structure. nih.gov

Table 3: Example Crystallographic Data for Chalcone Derivatives

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Source(s) |

|---|---|---|---|---|---|

| (E)-1-(anthracen-9-yl)-3-(3-chlorophenyl)prop-2-en-1-one | C₂₅H₁₇ClO | Triclinic | P-1 | Forms a 1D tape-like structure. | tandfonline.com |

| (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | C₁₅H₁₀FNO₃ | Monoclinic | P2₁/c | Nearly planar molecule; forms inversion dimers via C-H···O bonds. | nih.gov |

| (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one | C₁₃H₁₀O₂ | Monoclinic | P2₁/c | Furan and phenyl rings inclined by 24.07°; forms ribbons via C-H···O and C-H···π interactions. | nih.gov |

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Related Compounds

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and phase transitions of chalcone-related compounds. davidpublisher.comresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. researchgate.net It provides information about the decomposition characteristics, including the initial decomposition temperature and the temperature range of degradation. researchgate.net Studies on various chalcones show that their thermal stability and decomposition kinetics are dependent on the nature and position of substituents on the aromatic rings. researchgate.net For example, the thermal decomposition of hydroxylated chalcones is affected by the position of the hydroxy group. researchgate.netunesp.br

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting, crystallization, and glass transitions. davidpublisher.comresearchgate.net For crystalline chalcone derivatives, DSC curves show a sharp endothermic peak corresponding to the melting point, the sharpness of which indicates the relative purity of the compound. davidpublisher.comresearchgate.net DSC analysis can also determine phase transition temperatures and associated enthalpy changes. elsevierpure.com For instance, the DSC curve for (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one showed a sharp endothermic peak at 91.68 °C (in oxygen), which correlates to its melting point and indicates its purity. davidpublisher.com

Table 4: Thermal Analysis Data for Selected Chalcone Derivatives

| Compound/Series | Technique | Key Findings | Source(s) |

|---|---|---|---|

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | TGA/DTA, DSC | Stable up to 88 °C; melting point at 91.68 °C (DSC); decomposition begins after 270 °C. | davidpublisher.com |

| Hydroxylated chalcones | TGA, DSC | Hydroxy group substitution affects thermal behavior and activation energy of decomposition. | researchgate.net, unesp.br |

| Substituted chalcones (AC and NC series) | TGA, DSC | Thermal stability depends on the nature and position of substituents; kinetic parameters evaluated. | researchgate.net |

Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (primarily carbon, hydrogen, nitrogen, and oxygen) within a molecule. elsevierpure.com This method is crucial for confirming the chemical formulation of newly synthesized compounds like this compound and its analogs.

The process involves combusting a small, precisely weighed amount of the pure compound. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the percentage of each element in the original sample. These experimental percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports its structural identification, complementing data from spectroscopic methods. elsevierpure.com

Computational and Theoretical Investigations of 1 Phenyl 2 Hexen 1 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For compounds like 1-phenyl-2-hexen-1-one, which are structurally similar to chalcones, DFT methods are extensively used.

DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311G**), are employed to determine the most stable three-dimensional arrangement of atoms in this compound. mdpi.com This process of geometry optimization is crucial as the molecule's conformation dictates its properties. Chalcones and their analogues generally adopt a nearly planar conformation. scielo.org.co

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also elucidated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For similar α,β-unsaturated ketones, the HOMO is often localized on the phenyl ring and the C=C double bond, while the LUMO is distributed over the carbonyl group and the conjugated system. mdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. tjpr.org A smaller gap generally implies higher reactivity. redalyc.org

Table 1: Calculated Electronic Properties of a Chalcone (B49325) Analogue

| Parameter | Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | - | B3LYP/6-311G** |

| LUMO Energy | - | B3LYP/6-311G** |

| HOMO-LUMO Gap | - | B3LYP/6-311G** |

| Dipole Moment | 3.33 Debye | B3LYP/6-311++G(d,p) |

Data based on a similar chalcone derivative, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one. epstem.net

DFT calculations are instrumental in predicting the reactivity and selectivity of this compound. The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to nucleophilic attack, a characteristic reaction for this class of compounds. nih.gov Quantum chemical calculations can determine the activation energies for such reactions, providing a quantitative measure of reactivity. nih.gov

Global reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), offer further insights. nih.gov These parameters help in understanding the molecule's tendency to accept or donate electrons. For instance, α,β-unsaturated ketones are generally classified as strong electrophiles. semanticscholar.org

The prediction of reaction outcomes, such as the regioselectivity in reactions like Michael additions, can be rationalized by analyzing the Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack.

The behavior of this compound in different solvents can be modeled using computational methods like the Polarizable Continuum Model (PCM). scielo.org.coredalyc.org These studies reveal that solvent polarity can influence the molecule's geometry, electronic properties, and reactivity. scielo.org.conih.govacs.org For example, the dipole moment of similar chalcone derivatives has been shown to increase with the dielectric constant of the solvent. redalyc.orgresearchgate.net

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the molecule's interactions with other molecules, including solvents or biological targets. DFT can be used to identify and characterize these interactions, which are vital for understanding phenomena like protein-ligand binding. mdpi.com

Molecular Dynamics Simulations (Potential for investigating dynamic behavior and interactions)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the provided context, this computational technique holds significant potential for studying its dynamic behavior. MD simulations can model the movement of atoms and molecules over time, providing insights into conformational changes, interactions with solvent molecules, and the stability of complexes with other molecules, such as proteins. bezmialem.edu.trnih.govplos.org For α,β-unsaturated ketones, MD simulations could be used to explore their binding modes and stability within the active sites of enzymes, which is crucial for drug design and understanding metabolic pathways. bezmialem.edu.trnih.gov

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies are pivotal in elucidating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For reactions like the Michael addition, quantum chemical calculations can model the structure of the transition state, revealing the nature of bond formation and breaking. nih.govmdpi.com These studies have shown that factors like the presence of a catalytic water molecule can significantly affect the reaction pathway and activation energy for α,β-unsaturated carbonyl compounds. nih.gov Furthermore, theoretical investigations into enzyme-catalyzed reactions, such as those involving chalcone isomerase, demonstrate how the enzyme environment stabilizes the transition state and influences the reaction's free-energy profile. nih.govacs.org

Table 2: Calculated Activation and Reaction Energies for a Thia-Michael Reaction of a Chalcone Analog

| Parameter | Value (kcal·mol⁻¹) |

|---|---|

| Gibbs Free Energy of Activation | 17.1 |

| Gibbs Free Energy of Reaction | 5.7 |

Data for the reaction of a cyclic chalcone analog with methanethiolate. mdpi.com

Wavefunction Analysis and Molecular Orbital Theory

Wavefunction analysis provides a deeper understanding of the electronic structure and bonding in this compound. The theory of atoms in molecules (QTAIM) can be used to analyze the electron density to characterize the nature of chemical bonds, including the identification of hydrogen bonds. mdpi.com

Molecular orbital (MO) theory explains the reactivity of α,β-unsaturated carbonyls. youtube.com The frontier molecular orbitals (HOMO and LUMO) are central to this understanding. nih.gov The shapes and energies of these orbitals dictate how the molecule interacts with other reagents. For instance, in a nucleophilic attack on the β-carbon, the reaction is governed by the interaction of the nucleophile's HOMO with the LUMO of the α,β-unsaturated ketone, which has a significant lobe at the β-carbon. youtube.com The analysis of MOs also helps in understanding electronic transitions observed in UV-visible spectroscopy. nih.gov

Catalytic Applications and Materials Science Contributions Involving 1 Phenyl 2 Hexen 1 One and Its Analogs

Role as a Substrate in Catalytic Transformations

1-Phenyl-2-hexen-1-one and its analogs, often categorized under the broader class of chalcones, are pivotal substrates in a wide array of catalytic reactions. Their reactivity stems from the conjugated system of the enone moiety, which provides multiple sites for chemical attack. These compounds readily participate in 1,4-conjugate additions, a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. mdpi.com This reactivity allows for the introduction of various nucleophiles at the β-position, leading to a diverse range of functionalized products.

Furthermore, these enones are excellent substrates for hydrogenation reactions, which can be selectively directed to the carbon-carbon double bond or the carbonyl group, depending on the catalyst and reaction conditions. thieme-connect.comcapes.gov.br For instance, rhodium(III)-catalyzed transfer hydrogenation has been shown to effectively achieve 1,4-reduction of unsaturated ketones. thieme-connect.com The ability to undergo such transformations makes this compound and its analogs valuable starting materials for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.

Development of Novel Catalytic Systems for Enone Chemistry

The significance of enones like this compound has spurred the development of sophisticated catalytic systems designed to control the reactivity and selectivity of their transformations.

Transition Metal Complexes in Enone Catalysis

Transition metal complexes are at the forefront of enone catalysis, offering high efficiency and selectivity. Rhodium, ruthenium, and palladium complexes are particularly prominent. For example, rhodium(III) complexes have been successfully employed for the 1,4-reduction of α,β-unsaturated ketones via transfer hydrogenation. thieme-connect.com Similarly, ruthenium-catalyzed asymmetric hydrogenation of α-substituted α,β-unsaturated ketones provides an enantioselective route to chiral alcohols. rsc.org

Palladium catalysts are also extensively used in reactions involving enones. jchemrev.comjchemrev.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, can be applied to enone substrates. wikipedia.org Moreover, palladium(II)-catalyzed dehydrosilylation of silyl (B83357) enol ethers offers a pathway to synthesize α,β-unsaturated carbonyl compounds. acs.org

Table 1: Transition Metal Catalysts in Enone Transformations

| Catalyst System | Transformation | Substrate Type | Key Features |

| Rhodium(III) complexes | 1,4-Reduction (Transfer Hydrogenation) | α,β-Unsaturated ketones | High chemoselectivity for C=C bond reduction. thieme-connect.com |

| Ruthenium-TsDPEN | Asymmetric Hydrogenation | α-Substituted α,β-unsaturated ketones | Produces chiral secondary alcohols with high enantioselectivity. rsc.org |

| Palladium on Carbon (Pd/C) | Hydrogenation/Hydrogenolysis | α,β-Unsaturated ketones, benzyl (B1604629) ethers | Versatile catalyst for various reductions. wikipedia.org |

| Palladium(II) complexes | Dehydrosilylation | Silyl enol ethers | Synthesis of α,β-unsaturated carbonyl compounds. acs.org |

| Manganese(I) Hydride Complex | Chemoselective Hydrogenation | α,β-Unsaturated ketones | Tolerant of various functional groups, operates at ambient hydrogen pressure. acs.org |

Organocatalytic Systems for Enone Reactions

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric transformations of enones. researchgate.net Chiral secondary amines, such as proline and its derivatives, are particularly effective. wikipedia.orglibretexts.org These catalysts operate through the formation of enamine or iminium ion intermediates, which then react with various electrophiles or nucleophiles. researchgate.netyoutube.com

Proline-catalyzed reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions, have been extensively studied with α,β-unsaturated ketones. wikipedia.orglibretexts.orgnih.gov For instance, the direct asymmetric Michael reaction of ketones with nitroalkenes can be catalyzed by chiral primary amine-thiourea derivatives, yielding products with high enantioselectivity. mdpi.com Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or Lewis base site, have also been developed to activate both the enone and the nucleophile simultaneously, leading to highly enantioselective aza-Michael reactions. nih.gov

Table 2: Organocatalytic Systems for Enone Reactions

| Organocatalyst | Reaction Type | Substrate Example | Activation Mode | Outcome |

| Proline | Aldol Reaction, Michael Addition, Mannich Reaction | α,β-Unsaturated ketones | Enamine/Iminium ion catalysis | High enantioselectivity in various C-C bond formations. wikipedia.orglibretexts.org |

| Diphenylprolinol silyl ether | Michael Addition | α,β-Unsaturated aldehydes and ketones | Iminium ion catalysis | Excellent diastereo- and enantioselectivities. researchgate.net |

| Cinchona Alkaloid Derivatives | Aza-Michael Reaction, Peroxidation | α,β-Unsaturated ketones | Bifunctional catalysis (H-bonding) | High enantioselectivity in the formation of β-amino ketones and epoxides. nih.govnih.gov |

| Chiral Primary Amine-Thiourea | Michael Addition | Aromatic ketones and nitroalkenes | Enamine catalysis with H-bond activation | High yield and enantioselectivity. mdpi.com |

Supported Catalysts for Hydrogenation and Other Enone Transformations

To enhance catalyst stability, reusability, and ease of separation, significant research has focused on immobilizing homogeneous catalysts onto solid supports. Palladium on activated carbon (Pd/C) is a classic example of a supported catalyst widely used for the hydrogenation of the carbon-carbon double bond in α,β-unsaturated ketones. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com This heterogeneous catalyst is highly effective and can be easily removed from the reaction mixture by filtration. commonorganicchemistry.com

Recent advancements include the use of palladium nanoparticles supported on various materials. The method of preparation and the size of these nanoparticles can significantly influence their catalytic performance. mdpi.com For instance, in the hydrogenation of diene carboxylates, the method of palladium nanoparticle formation was found to be more critical than the nanoparticle size itself. mdpi.com

Advanced Polymeric Supports and Hybrid Materials for Catalytic Applications

The development of advanced materials as catalyst supports has opened new avenues in enone chemistry. Polymeric supports and hybrid materials like metal-organic frameworks (MOFs) offer tunable properties that can enhance catalytic activity and selectivity.

Polymer-supported catalysts provide a bridge between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. For example, proline has been functionalized onto magnetic nanoparticles, creating a highly efficient and recyclable catalyst for asymmetric aldol reactions in water. nih.gov

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. nih.gov Their high surface area, tunable pore size, and functionalizable structure make them excellent candidates for catalyst supports. youtube.comacs.orgyoutube.comyoutube.com MOFs can be designed to have catalytically active sites within their framework or can be used to encapsulate metal nanoparticles, preventing their aggregation and enhancing their stability. acs.orgyoutube.com These materials have shown promise in various catalytic reactions, including those involving enones.

Bio-Inspired Catalysis Relevant to Enone Chemical Transformations

Nature provides a rich source of inspiration for the development of new catalytic systems. Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. nih.govnovonesis.com Enzymes such as ene-reductases are capable of highly stereoselective reduction of the C=C double bond in α,β-unsaturated ketones.

The principles of enzyme catalysis have also inspired the design of small-molecule "enzyme mimics." For example, bifunctional organocatalysts that utilize hydrogen bonding to control the conformation of the substrate in the transition state mimic the active sites of enzymes. nih.gov Furthermore, the development of artificial metalloenzymes, created by incorporating a synthetic metal cofactor into a protein scaffold, combines the reactivity of transition metals with the selectivity of enzymes. These bio-inspired approaches hold great potential for developing novel and highly efficient catalysts for enone transformations. acs.org

Design of Ligands for Asymmetric Catalysis Relevant to Enone Synthesis and Reactivity

The strategic design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds from prochiral substrates. For enones such as this compound and its analogs, the development of effective chiral ligands is crucial for controlling the stereochemical outcome of various transformations. These ligands, in conjunction with a metal center or as part of an organocatalyst, create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer over the other. The design of these ligands often involves a blend of empirical screening, mechanistic understanding, and, more recently, computational modeling.

A key principle in ligand design is the concept of "privileged ligands," which are structural motifs that have demonstrated broad applicability and high efficacy across a range of reactions and substrates. acs.org These scaffolds are often modular, allowing for systematic tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific transformation. For the asymmetric catalysis of enones, several classes of ligands have proven to be particularly successful, including chiral phosphines, N-heterocyclic carbenes (NHCs), and ligands derived from natural products like cinchona alkaloids.

The development of these ligands is often driven by the need to address specific challenges in asymmetric reactions of enones, such as achieving high enantioselectivity and diastereoselectivity, controlling regioselectivity in multifunctional substrates, and enabling the use of a wide range of reaction partners. The following sections will delve into the specifics of ligand design for key catalytic applications relevant to the synthesis and reactivity of this compound and its analogs.

Chiral Phosphine (B1218219) Ligands

Chiral phosphine ligands have a storied history in asymmetric catalysis, largely due to their strong coordination to transition metals and the tunability of their electronic and steric properties. nih.gov For reactions involving enones, bidentate phosphine ligands with C2 symmetry were among the first to be explored, with the rationale that the symmetry would reduce the number of possible diastereomeric transition states, thereby simplifying the stereochemical analysis and potentially leading to higher enantioselectivity. acs.org

A prime example of the application of chiral phosphine ligands is in the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones. acs.orgacs.org Ligands such as (S)-BINAP have been shown to be highly effective in promoting the addition of arylboronic acids to cyclic enones with excellent enantioselectivity. acs.org The catalytic cycle is understood to involve key intermediates such as arylrhodium, oxa-π-allylrhodium, and hydroxorhodium complexes. nih.gov The chirality of the ligand influences the facial selectivity of the enone coordination and the subsequent migratory insertion of the aryl group.

The table below illustrates the effectiveness of a chiral bisphosphine ligand, specifically (R)-BINAP, in the rhodium-catalyzed asymmetric addition of phenylboronic acid to various enones, which are analogs of this compound.

Table 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Enones using (R)-BINAP

| Enone Substrate | Product | Yield (%) | ee (%) |

| 2-Cyclohexen-1-one | 3-Phenylcyclohexan-1-one | 99 | 97 |

| 2-Cyclopenten-1-one | 3-Phenylcyclopentan-1-one | 99 | 91 |

| 2-Cyclohepten-1-one | 3-Phenylcycloheptan-1-one | 92 | 98 |

Data sourced from studies on rhodium-catalyzed asymmetric 1,4-additions. acs.orgbeilstein-journals.org

More recent developments have focused on P-chiral phosphine ligands, where the phosphorus atom itself is the stereogenic center. nih.gov These ligands, often conformationally rigid and electron-rich, have demonstrated exceptional enantioselectivity and high catalytic activity in a variety of transition-metal-catalyzed asymmetric reactions. nih.gov

Chiral N-Heterocyclic Carbene (NHC) Ligands

Chiral N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for asymmetric catalysis, valued for their strong σ-donating properties and their modular and readily accessible nature. nih.gov In the context of enone reactivity, chiral NHCs have been successfully employed in a variety of transformations, including conjugate additions and annulations.

The design of chiral NHC ligands often incorporates chirality into the N-substituents or the backbone of the heterocyclic ring. nih.gov This allows for precise control over the steric environment around the metal center or the active site in organocatalytic reactions. For instance, novel chiral NHC ligands have been developed for the palladium-catalyzed asymmetric intramolecular α-arylation of amide enolates, achieving high yields and enantioselectivities. acs.org

A significant application of chiral NHCs is in organocatalysis, where they can activate substrates through the formation of key intermediates. For example, in the asymmetric intramolecular Stetter reaction, an NHC catalyst adds to an aldehyde to form a Breslow intermediate, which then undergoes a conjugate addition to an enone moiety within the same molecule. The chiral NHC directs the stereochemical outcome of this intramolecular cyclization. Similarly, enantioselective intramolecular crossed-benzoin reactions catalyzed by novel chiral NHCs have been developed, leading to the formation of cyclic acyloins with excellent enantiomeric excesses. nih.gov

The table below showcases the performance of a chiral triazolium salt, a precursor to an NHC catalyst, in the asymmetric intramolecular crossed-benzoin reaction of substrates containing an enone moiety.

Table 2: Enantioselective Intramolecular Crossed-Benzoin Reaction Catalyzed by a Chiral NHC Precursor

| Substrate | Product | Yield (%) | ee (%) |

| 2-(2-Oxo-2-phenylethyl)benzaldehyde | 3-Hydroxy-3-phenyl-3,4-dihydro-2H-naphthalen-1-one | 95 | 98 |

| 2-(2-Oxo-2-(p-tolyl)ethyl)benzaldehyde | 3-Hydroxy-3-(p-tolyl)-3,4-dihydro-2H-naphthalen-1-one | 96 | 97 |

| 2-(2-(4-Methoxyphenyl)-2-oxoethyl)benzaldehyde | 3-Hydroxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-naphthalen-1-one | 94 | 96 |

Data adapted from studies on asymmetric intramolecular crossed-benzoin reactions. nih.gov

Organocatalysts Derived from Cinchona Alkaloids and Other Scaffolds

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. For reactions involving enones like this compound, organocatalysts derived from natural products, particularly cinchona alkaloids, have proven to be exceptionally effective. acs.orgmetu.edu.tr These alkaloids, such as quinine (B1679958) and quinidine, possess a unique scaffold that can be readily modified to create bifunctional catalysts.

These bifunctional organocatalysts typically contain a Lewis basic site (e.g., the quinuclidine (B89598) nitrogen) and a hydrogen-bonding donor (e.g., a thiourea (B124793) or squaramide group attached to the C9 position). acs.orgmetu.edu.tr This dual functionality allows the catalyst to activate both the nucleophile and the electrophile simultaneously. For instance, in the Michael addition of a nucleophile to an enone, the Lewis base can deprotonate the nucleophile, while the hydrogen-bonding group can activate the enone by coordinating to the carbonyl oxygen.

The enantioselective Michael addition of nitromethane (B149229) to chalcones (1,3-diphenyl-2-propen-1-one), which are structurally similar to this compound, is a well-studied example. Cinchona alkaloid-derived thiourea and squaramide catalysts have been shown to promote this reaction with high yields and excellent enantioselectivities. acs.orgacs.org

The following table presents data on the use of a cinchona alkaloid-derived squaramide catalyst in the asymmetric Michael addition of nitromethane to various chalcone (B49325) derivatives.

Table 3: Asymmetric Michael Addition of Nitromethane to Chalcones Catalyzed by a Cinchona Alkaloid Squaramide

| Chalcone Derivative (Ar) | Product | Yield (%) | ee (%) |

| Phenyl | 4-Nitro-1,3-diphenylbutan-1-one | 95 | 94 |

| 4-Chlorophenyl | 3-(4-Chlorophenyl)-4-nitro-1-phenylbutan-1-one | 96 | 96 |

| 4-Methylphenyl | 3-(4-Methylphenyl)-4-nitro-1-phenylbutan-1-one | 93 | 92 |

Data based on research into enantioselective Michael additions using squaramide organocatalysts. acs.orgnih.gov

Beyond cinchona alkaloids, other chiral scaffolds are also employed in organocatalysis for enone functionalization. For example, chiral primary amines can activate enones through the formation of dienamine intermediates, enabling vinylogous Michael additions where the reaction occurs at the γ-position of the enone. nih.gov This strategy expands the repertoire of asymmetric transformations available for these substrates.

Derivatization and Advanced Functionalization Strategies for 1 Phenyl 2 Hexen 1 One

Synthesis of Complex Molecular Architectures Incorporating Enone Units

The enone functionality of 1-phenyl-2-hexen-1-one is a key building block for the construction of more complex molecular frameworks. One notable approach involves the use of transition metal catalysis to promote novel cyclization reactions. For instance, rhodium-catalyzed reactions have been shown to facilitate the addition of functional groups across the carbon-carbon double bond, leading to the formation of cyclic and bicyclic structures. beilstein-journals.orgacs.org These methods often proceed through intermediates that can be trapped intramolecularly to afford intricate polycyclic systems.

Another strategy for elaborating the structure of this compound involves multi-component reactions. These reactions allow for the simultaneous formation of multiple bonds in a single operation, providing a rapid and efficient means of increasing molecular complexity. For example, the palladium-catalyzed three-component coupling of aryl iodides, allenes, and diazo compounds can be adapted to enone systems, leading to the stereoselective formation of highly substituted dienes. mdpi.com

The synthesis of spirocyclic frameworks, which are prevalent in many natural products and pharmacologically active compounds, represents a significant challenge in organic synthesis. Methodologies for constructing these systems often involve the creation of a quaternary center with defined stereochemistry. uniovi.es Advanced strategies, such as domino reactions involving N-tosylhydrazones and functionalized alkylboronic acids, have been developed to access these complex structures, highlighting the potential for this compound to serve as a starting material in the synthesis of spirocycles. uniovi.es

| Reaction Type | Catalyst/Reagents | Product Type |

| Rhodium-Catalyzed Cyclization | Rh(I) complexes, AgOTf | Cyclic and Bicyclic Ketones |

| Palladium-Catalyzed Three-Component Coupling | Pd(0) catalyst, Aryl Iodide, Allene, Diazo Compound | Highly Substituted Dienes |

| Domino Spirocyclization | N-Tosylhydrazone, Alkylboronic Acid | Spirocyclic Compounds |

Stereoselective Derivatization Methodologies

Controlling the stereochemical outcome of reactions involving this compound is crucial for the synthesis of enantiomerically pure compounds. Stereoselective derivatization can be achieved through various means, including the use of chiral catalysts, auxiliaries, and reagents.

One prominent method for achieving stereocontrol is through asymmetric catalysis. For example, transition metal complexes bearing chiral ligands can effectively induce enantioselectivity in reactions such as conjugate additions and hydrogenations. The choice of metal and ligand is critical in determining the degree and sense of stereoinduction.

Furthermore, the stereoselective synthesis of complex molecules often relies on the controlled formation of multiple stereocenters. uniovi.es Methodologies that allow for the sequential or simultaneous installation of these centers with high diastereoselectivity are of paramount importance. For instance, the stereoselective coupling between N-tosylhydrazones and alkenylboronic acids has been demonstrated to proceed without the need for a metal catalyst, offering a novel approach to stereoselective transformations. uniovi.es

| Methodology | Key Features | Outcome |

| Asymmetric Conjugate Addition | Chiral Catalyst (e.g., Copper-bisoxazoline) | Enantioselective formation of a new C-C bond |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Catalyst | Enantioselective reduction of the C=C double bond |

| Diastereoselective Aldol (B89426) Reaction | Use of Chiral Auxiliary or Chiral Lewis Acid | Formation of syn- or anti-aldol adducts with high diastereoselectivity |

Chemo- and Regioselective Functionalization Techniques

The presence of multiple reactive sites in this compound—namely the carbonyl group, the α-carbon, the β-carbon, and the phenyl ring—necessitates the use of chemo- and regioselective functionalization techniques. These methods allow for the modification of a specific site in the presence of other potentially reactive functionalities.

For instance, 1,4-conjugate addition reactions, often employing organocuprates or other soft nucleophiles, selectively target the β-position of the enone system, leaving the carbonyl group intact. Conversely, hard nucleophiles, such as organolithium or Grignard reagents, tend to favor 1,2-addition to the carbonyl carbon.

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the regioselective functionalization of the double bond. acs.org For example, rhodium-catalyzed arylboration of the alkene can proceed with high regioselectivity, leading to the formation of a new carbon-carbon bond at a specific position. acs.org Similarly, thiyl radical-promoted reactions have been shown to exhibit both chemo- and regioselectivity in the functionalization of related enone systems. molaid.com

| Reaction | Reagents | Site of Functionalization |

| 1,4-Conjugate Addition | Organocuprates (R₂CuLi) | β-Carbon |

| 1,2-Addition | Organolithium Reagents (RLi) | Carbonyl Carbon |

| Rhodium-Catalyzed Arylboration | Arylboronic Acid, Rhodium Catalyst | α- or β-Carbon (depending on conditions) |

| Thiol-Ene "Click" Reaction | Thiols, Photoinitiator | β-Carbon |

Future Research Directions and Unexplored Avenues for 1 Phenyl 2 Hexen 1 One